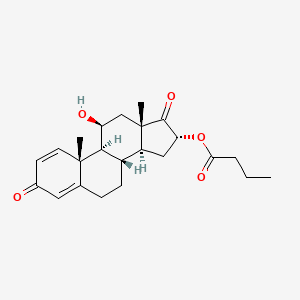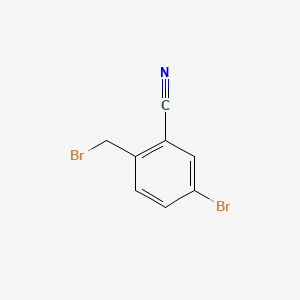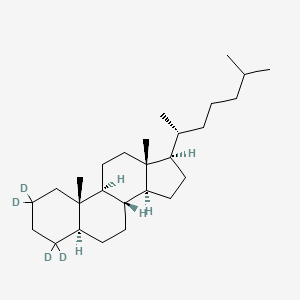
(R)-Metoprolol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Metoprolol-d7 is a beta-blocker drug that is used to treat various cardiovascular diseases such as hypertension and angina. It is a deuterated analog of Metoprolol, which means that seven of the hydrogen atoms in the molecule have been replaced with deuterium atoms. This modification is done to enhance the stability and pharmacokinetic properties of the drug.
Wissenschaftliche Forschungsanwendungen
(R)-Metoprolol-d7 is widely used in scientific research for pharmacokinetic and pharmacodynamic studies. It is used as a tracer molecule to track the distribution, metabolism, and elimination of Metoprolol in the body. The deuterium atoms in (R)-Metoprolol-d7 act as a stable isotope label that can be detected using mass spectrometry. This technique is used to determine the bioavailability, clearance, and half-life of Metoprolol in different tissues and organs.
Wirkmechanismus
The mechanism of action of (R)-Metoprolol-d7 is similar to that of Metoprolol. It is a selective beta-1 adrenergic receptor antagonist that blocks the effects of adrenaline and noradrenaline on the heart. By inhibiting the beta-1 receptors, (R)-Metoprolol-d7 reduces the heart rate, contractility, and oxygen demand of the heart. This results in a decrease in blood pressure and an improvement in the symptoms of angina.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-Metoprolol-d7 are similar to those of Metoprolol. It is rapidly absorbed and metabolized in the liver, and its elimination half-life is approximately 3-7 hours. It is excreted primarily in the urine and feces. (R)-Metoprolol-d7 has a high affinity for beta-1 adrenergic receptors and a low affinity for beta-2 adrenergic receptors. This selectivity reduces the risk of adverse effects such as bronchoconstriction and hypoglycemia.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-Metoprolol-d7 has several advantages for lab experiments. It is a stable isotope label that can be detected using mass spectrometry, which allows for accurate and sensitive measurements of Metoprolol concentrations in biological samples. It is also a deuterated analog of Metoprolol, which means that it has similar pharmacokinetic properties and can be used as a tracer molecule in vivo. However, the synthesis of (R)-Metoprolol-d7 is a complex and expensive process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of (R)-Metoprolol-d7 in scientific research. One potential application is the development of personalized dosing strategies for Metoprolol based on individual pharmacokinetic profiles. Another direction is the investigation of the effects of Metoprolol on different tissues and organs, such as the brain and the kidneys. Additionally, (R)-Metoprolol-d7 can be used to study the effects of other beta-blockers on the cardiovascular system and to develop new drugs with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of (R)-Metoprolol-d7 involves the reaction of (R)-Metoprolol with deuterated reagents such as deuterated hydrogen gas or deuterated solvents. The deuterium atoms replace the hydrogen atoms in the molecule, resulting in the formation of (R)-Metoprolol-d7. The synthesis method is a complex process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
1292907-84-6 |
|---|---|
Produktname |
(R)-Metoprolol-d7 |
Molekularformel |
C15H25NO3 |
Molekulargewicht |
274.412 |
IUPAC-Name |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
InChI-Schlüssel |
IUBSYMUCCVWXPE-ZOUKVZROSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Synonyme |
(2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(+)-Metoprolol-d7; (R)-(+)-Metoprolol-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)




